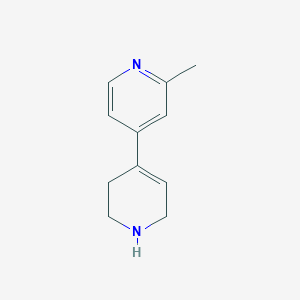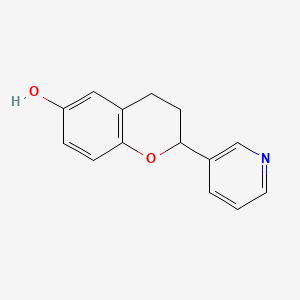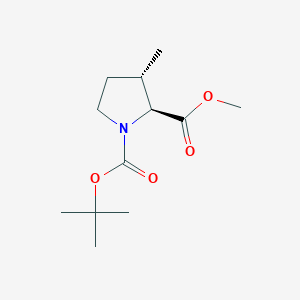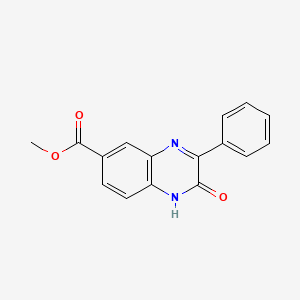
methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a significant structural unit in both chemistry and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction yields a quinoxaline derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. Green chemistry principles are often employed to minimize environmental impact. For instance, the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate or di-ammonium phosphate has been reported to be effective in the synthesis of quinoxaline derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxaline derivatives. These products have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of cancer, tuberculosis, and other infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The compound induces apoptosis in cancer cells by causing cell cycle arrest and activating apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate include:
- Quinoxaline-2,3-dione
- Dihydroquinoxaline
- Substituted quinoxalines such as 2-methylquinoxaline and 3-phenylquinoxaline .
Uniqueness
What sets this compound apart is its unique combination of a phenyl group and a carboxylate ester, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C16H12N2O3 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)11-7-8-12-13(9-11)17-14(15(19)18-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
Clave InChI |
BRYIBBSGWGWHAE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


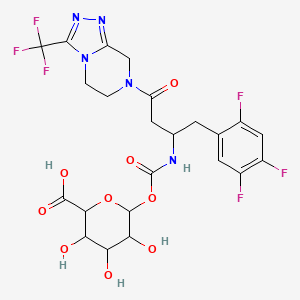
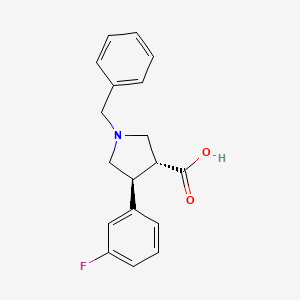
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)
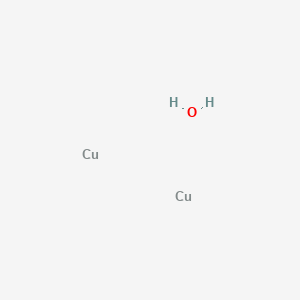
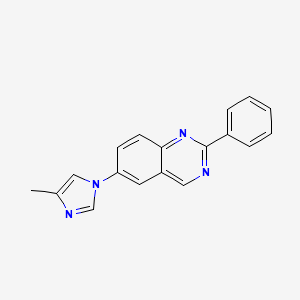
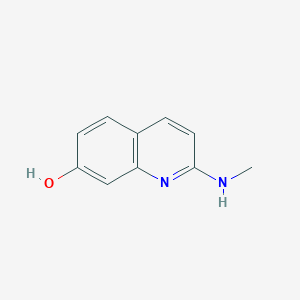
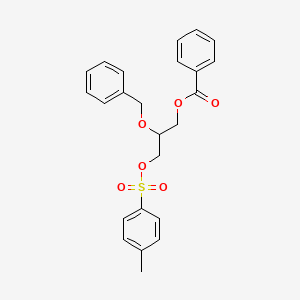
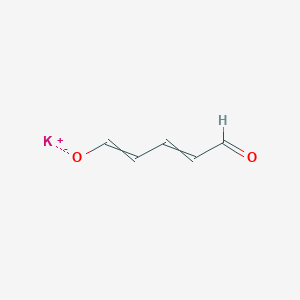
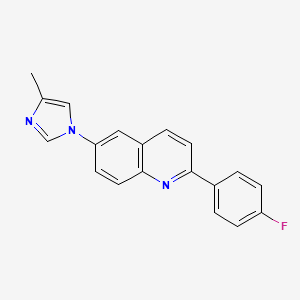
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
